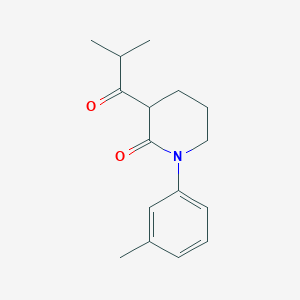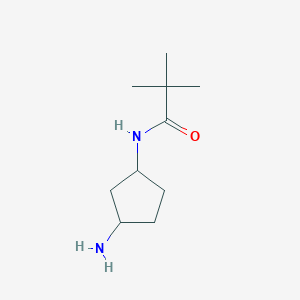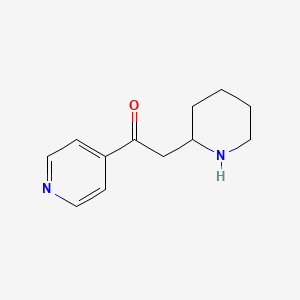
4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a bromothiophene and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to yield 5-bromothiophene.
Formation of Triazine Ring: The brominated thiophene is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and triazine ring formation processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, and thioethers.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Organic Electronics: Employed in the development of semiconducting materials for transistors and sensors.
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine depends on its application:
In Organic Electronics: The compound acts as a building block for conjugated polymers, facilitating charge transport through π-π stacking interactions.
In Pharmaceuticals: It may interact with biological targets through hydrogen bonding and hydrophobic interactions, depending on the functional groups present in the final compound.
Comparison with Similar Compounds
2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine: A related compound with multiple bromothiophene substituents.
5-Bromo-2-chlorothiophene: A simpler analog with only bromine and chlorine substituents on the thiophene ring.
Uniqueness: 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and pharmaceuticals.
Properties
Molecular Formula |
C7H4BrClN4S |
|---|---|
Molecular Weight |
291.56 g/mol |
IUPAC Name |
4-(5-bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4BrClN4S/c8-4-1-3(2-14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
InChI Key |
PKKSITCDURCEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C2=NC(=NC(=N2)Cl)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(Dimethylamino)azetidin-1-yl]furan-2-carbaldehyde](/img/structure/B13191079.png)

![3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole](/img/structure/B13191098.png)






![2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13191144.png)
![2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191146.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B13191151.png)

